molecular formula C17H15N3O2S B2375048 Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034205-51-9

Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2375048
M. Wt: 325.39
InChI Key: SHRCAZGFXLSZCO-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[b]thiophene-diaryl urea . It has been synthesized as part of a series of compounds with potential anticancer effects . The compound has been evaluated for its antiproliferative activities against HT-29 and A549 cancer cell lines .


Synthesis Analysis

The synthesis of this compound involves a hybrid pharmacophore approach . This approach combines two or more distinct pharmacophore subunits present in the structures of two or more known bioactive derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzo[b]thiophene-diaryl urea scaffold . This scaffold is known for its binding ability to a variety of enzymes and receptors in biological systems .

Scientific Research Applications

1. Application in Medicinal Chemistry

  • Summary : This compound has been synthesized and evaluated for its affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity was studied .
  • Methods : The compound was synthesized and its binding affinity towards 5-HT1A receptors was evaluated . The influence of arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity was studied .
  • Results : The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .

2. Application in Anti-tubercular Potential

  • Summary : The compound has been synthesized and evaluated for its anti-tubercular potential .
  • Methods : The compound was synthesized and its anti-tubercular potential was evaluated .
  • Results : Certain analogues of the compound showed potent anti-tubercular activity .

3. Application in Anti-tubercular Activity

  • Summary : The compound has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods : The compound was designed, synthesized, and its anti-tubercular activity was evaluated .
  • Results : The results of this study are not specified in the source .

4. Application in Depression Treatment

  • Summary : This compound has been synthesized and evaluated for its affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity was studied .
  • Methods : The compound was synthesized and its binding affinity towards 5-HT1A receptors was evaluated . The influence of arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity was studied .
  • Results : The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .

5. Application in Anti-tubercular Potential

  • Summary : The compound has been synthesized and evaluated for its anti-tubercular potential .
  • Methods : The compound was synthesized and its anti-tubercular potential was evaluated .
  • Results : Certain analogues of the compound showed potent anti-tubercular activity .

6. Application in Anti-tubercular Activity

  • Summary : The compound has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods : The compound was designed, synthesized, and its anti-tubercular activity was evaluated .
  • Results : The results of this study are not specified in the source .

4. Application in Depression Treatment

  • Summary : This compound has been synthesized and evaluated for its affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .
  • Methods : The compound was synthesized and its binding affinity towards 5-HT1A receptors was evaluated . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .
  • Results : The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .

5. Application in Anti-tubercular Potential

  • Summary : The compound has been synthesized and evaluated for its anti-tubercular potential .
  • Methods : The compound was synthesized and its anti-tubercular potential was evaluated .
  • Results : Certain analogues of the compound showed potent anti-tubercular activity .

6. Application in Anti-tubercular Activity

  • Summary : The compound has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods : The compound was designed, synthesized, and its anti-tubercular activity was evaluated .
  • Results : The results of this study are not specified in the source .

Future Directions

The future directions for this compound involve further optimization towards the development of new anticancer agents . This includes further evaluation of its antiproliferative activities and potential modifications to its structure to enhance its efficacy .

properties

IUPAC Name

1-benzothiophen-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(15-9-12-3-1-2-4-14(12)23-15)20-8-5-13(11-20)22-16-10-18-6-7-19-16/h1-4,6-7,9-10,13H,5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRCAZGFXLSZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

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